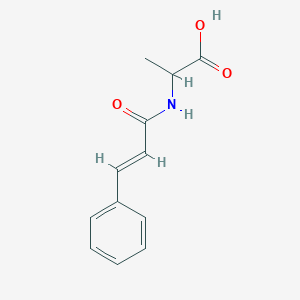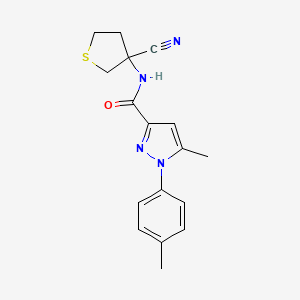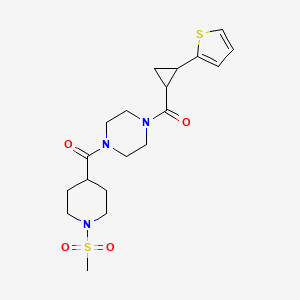
6-bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H17BrN2OS and its molecular weight is 365.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research on similar compounds to 6-bromo-3-(2-cyclohex-1-en-1-ylethyl)-2-mercaptoquinazolin-4(3H)-one has demonstrated their utility in the synthesis of heterocyclic systems containing bridged nitrogen atoms, showing potential antibacterial activities. These compounds are synthesized through condensation processes and evaluated for their antibacterial effectiveness (Hui et al., 2000).
Anticancer Applications
Some derivatives of quinazolinone, like 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, serve as important intermediates in cancer treatment, particularly for colon and rectal cancers. These compounds are synthesized through optimized routes involving cycling, ammoniation, and bromination, indicating their significant role in pharmaceutical research (He Zheng-you, 2010).
Microwave Irradiation and Solvent-Free Synthesis
The application of microwave irradiation and solvent-free conditions in synthesizing 2,3-disubstituted-4(3H)-quinazolinones shows an advanced methodology in chemical synthesis. This includes the production of compounds like 6-bromo-2-propyl-3-p-tolylquinazolin-4(3H)-one, highlighting the importance of novel synthesis methods in pharmaceutical research (Mohammadi & Hossini, 2011).
Large Scale Manufacturing Process
The large-scale manufacturing process for anticancer agents like Thymitaq, derived from 6-bromo-quinazolinone compounds, has been described. This process demonstrates the practical application of these compounds in producing pharmaceutical-grade products (Malmgren et al., 2008).
Antimicrobial Activity
Newer quinazolinones, which are structurally similar to the compound , have been synthesized and evaluated for their antimicrobial activity. These studies underline the potential of quinazolinone derivatives in developing new antimicrobial agents (Patel et al., 2006).
Antiviral and Cytotoxic Activities
Research on 2,3-disubstitutedquinazolin-4(3H)-ones, including derivatives of 6-bromo-quinazolinones, has demonstrated significant antiviral activity against viruses like Herpes simplex and vaccinia, alongside cytotoxic activities. This indicates the potential use of these compounds in antiviral therapies (Selvam et al., 2010).
Synthesis of Bromoquinoline Complexes
The synthesis of bromoquinoline complexes, such as cyclopalladated 6-bromo-2-ferrocenylquinoline, has applications in catalytic processes, including Suzuki coupling. This showcases the compound's utility in complex chemical reactions (Xu et al., 2014).
Knorr Synthesis
The compound's relevance in the Knorr synthesis process, used for preparing key intermediates in infectious disease research, underscores its importance in medicinal chemistry (Wlodarczyk et al., 2011).
Eigenschaften
IUPAC Name |
6-bromo-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS/c17-12-6-7-14-13(10-12)15(20)19(16(21)18-14)9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDWFEQIGIZEKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid](/img/structure/B2674377.png)
![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2674381.png)





![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674389.png)
![Tert-butyl 3H-spiro[isoindole-1,4'-piperidine]-2-carboxylate](/img/structure/B2674391.png)

![3-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2674393.png)

![N-(2,3-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2674397.png)
